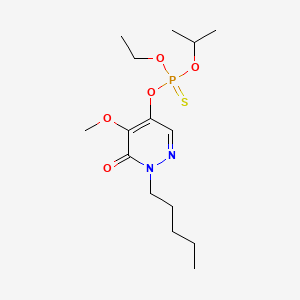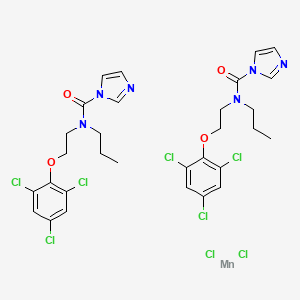
Prochloraz Mn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of prochloraz manganese chloride complex involves the reaction of prochloraz with manganese chloride. The synthetic route typically includes the following steps:
Dissolution of Prochloraz: Prochloraz is dissolved in an appropriate solvent such as dichloromethane or acetone.
Addition of Manganese Chloride: Manganese chloride is added to the solution of prochloraz under controlled conditions.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Isolation and Purification: The resulting prochloraz manganese chloride complex is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of prochloraz manganese chloride complex follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prochloraz manganese chloride complex undergoes various chemical reactions, including:
Oxidation: Prochloraz manganese chloride complex can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: The complex can be reduced under specific conditions using reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Chlorine dioxide (ClO2) is commonly used as an oxidizing agent in reactions involving prochloraz manganese chloride complex.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution Reactions: Substitution reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of prochloraz, while substitution reactions may result in new complexes with different ligands .
Scientific Research Applications
Prochloraz manganese chloride complex has a wide range of scientific research applications, including:
Mechanism of Action
Prochloraz manganese chloride complex exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The compound acts as a sterol demethylation inhibitor, disrupting the production of ergosterol and leading to the death of fungal cells . Additionally, prochloraz manganese chloride complex antagonizes androgen and estrogen receptors, agonizes the Ah receptor, and inhibits aromatase activity .
Comparison with Similar Compounds
Prochloraz manganese chloride complex can be compared with other similar compounds, such as:
Chlorothalonil: Another fungicide used to control fungal diseases in crops.
Metrafenone: A fungicide with a different mode of action, used to control fungal pathogens.
Prochloraz: The parent compound of prochloraz manganese chloride complex, used as a fungicide.
Uniqueness
Prochloraz manganese chloride complex is unique due to its broad-spectrum activity against a wide range of fungal diseases and its ability to form stable complexes with metal ions. This enhances its efficacy and stability compared to other fungicides .
Properties
CAS No. |
69192-23-0 |
|---|---|
Molecular Formula |
C30H32Cl8MnN6O4 |
Molecular Weight |
879.2 g/mol |
IUPAC Name |
dichloromanganese;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/2C15H16Cl3N3O2.2ClH.Mn/c2*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h2*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CERKEZZZEAJIBS-UHFFFAOYSA-L |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.Cl[Mn]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





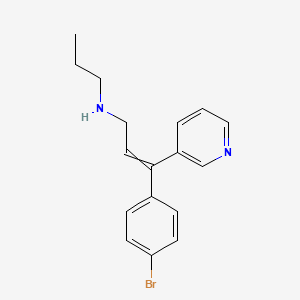
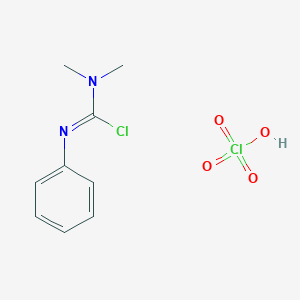

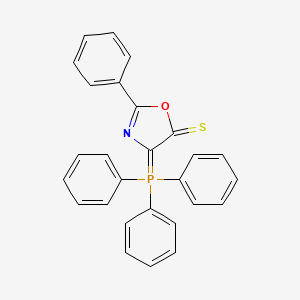
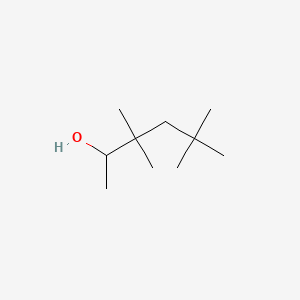
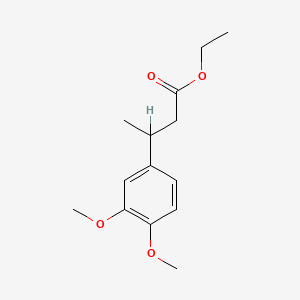
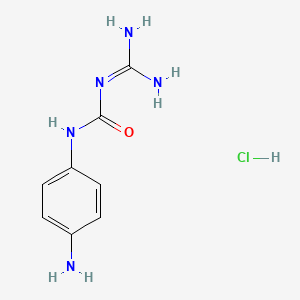
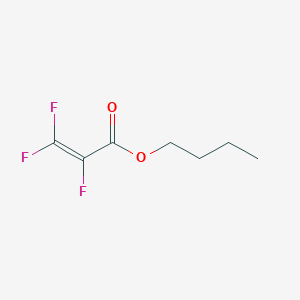

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
